molecular formula C13H14FNO3 B14185484 (2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate CAS No. 922735-39-5

(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate

Katalognummer: B14185484
CAS-Nummer: 922735-39-5
Molekulargewicht: 251.25 g/mol
InChI-Schlüssel: WAOZRKSYRMJWCW-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate is a chemical compound with a unique structure that includes a cyano group, a fluorophenyl group, and an acetate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of (4-fluorophenyl)methanol with an appropriate cyanoacetate under basic conditions to form the intermediate. This intermediate is then subjected to esterification to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Shares the fluorophenyl group but differs in the rest of the structure.

    Thiophene/phenylene co-oligomers: Contains methoxy or cyano groups but has a different core structure.

Uniqueness

(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate is unique due to its combination of a cyano group, a fluorophenyl group, and an acetate ester. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Eigenschaften

CAS-Nummer

922735-39-5

Molekularformel

C13H14FNO3

Molekulargewicht

251.25 g/mol

IUPAC-Name

[(2R)-1-cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl] acetate

InChI

InChI=1S/C13H14FNO3/c1-10(16)18-13(6-7-15)9-17-8-11-2-4-12(14)5-3-11/h2-5,13H,6,8-9H2,1H3/t13-/m1/s1

InChI-Schlüssel

WAOZRKSYRMJWCW-CYBMUJFWSA-N

Isomerische SMILES

CC(=O)O[C@H](CC#N)COCC1=CC=C(C=C1)F

Kanonische SMILES

CC(=O)OC(CC#N)COCC1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.